molecular formula C43H29NO3 B11122700 2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B11122700
M. Wt: 607.7 g/mol
InChI Key: LPUJEMZMDBRFFD-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound with a unique structure that combines a naphthyl group with a tetraphenyl-substituted tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multicomponent reactions. One common approach is the condensation of 2-naphthol with aldehydes and amines under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.

Scientific Research Applications

2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves its interaction with molecular targets through various pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A simpler compound with a similar naphthyl group.

    Tetraphenylmethane: Shares the tetraphenyl structure but lacks the naphthyl and isoindole components.

    Naphthalene: A basic aromatic hydrocarbon with a similar core structure.

Uniqueness

2-(1-Naphthyl)-4,5,6,7-tetraphenyl-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is unique due to its combination of a naphthyl group with a tetraphenyl-substituted tetrahydroisoindole core. This structure provides a unique set of chemical properties and reactivity patterns that are not observed in simpler compounds .

Properties

Molecular Formula

C43H29NO3

Molecular Weight

607.7 g/mol

IUPAC Name

4-naphthalen-1-yl-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C43H29NO3/c45-39-37-38(40(46)44(39)34-27-15-21-28-16-13-14-26-33(28)34)43(32-24-11-4-12-25-32)36(30-19-7-2-8-20-30)35(29-17-5-1-6-18-29)42(37,41(43)47)31-22-9-3-10-23-31/h1-27,37-38H

InChI Key

LPUJEMZMDBRFFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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